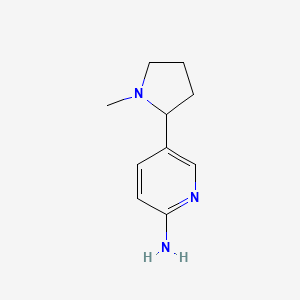

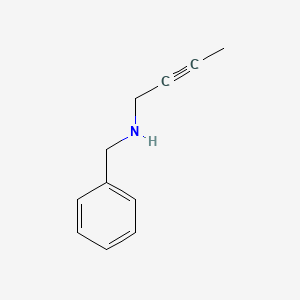

![molecular formula C13H13NO2 B1305404 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 354815-90-0](/img/structure/B1305404.png)

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

説明

Synthesis Analysis

The synthesis of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline derivatives has been explored through various methods. One approach involves acid-catalyzed three-component cyclocondensation of 4-fluoroaniline with aromatic aldehydes and cyclopentadiene, leading to the formation of 4-aryl-8-fluoro derivatives . Another method described the synthesis of a novel heterocyclic compound combining a quinoline and an isoxazolol ring, which involves cyclization of a carbamate followed by deprotection of acidic and amino functions . Additionally, the synthesis of substituted 5-dialkylaminoacetyl derivatives was achieved by amination of corresponding 5-chloroacetyl derivatives .

Molecular Structure Analysis

The molecular structure of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline derivatives is characterized by the presence of a cyclopenta[c]quinoline core. The structural variations and substituents on this core influence the biological activity and physical properties of these compounds. For instance, the presence of a fluoro group and aryl substituents has been shown to be significant in the synthesis of stable ozonides with specific configurations .

Chemical Reactions Analysis

The reactivity of these compounds under various conditions has been investigated. Ozonolysis of trifluoroacetyl derivatives of the synthesized compounds leads to the formation of stable ozonides . The reactivity with different nucleophiles and the ability to undergo cyclization reactions to form novel heterocyclic systems have also been explored . These reactions are crucial for the diversification of the core structure and the synthesis of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline derivatives are influenced by their molecular structure. The introduction of various substituents can affect properties such as solubility, stability, and reactivity. For example, the synthesis of ozonides suggests that the derivatives can form stable compounds under specific conditions . The presence of a carboxylic acid moiety and ester groups has been suggested to afford optimal potency in antiallergy agents, with esters being preferred for good oral absorption .

Case Studies and Biological Activity

Several studies have evaluated the biological activities of these derivatives. More than two-thirds of a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives exhibited antiallergy activity, with some compounds showing activity superior to disodium cromoglycate . Another study reported the neurotropic activity of substituted 5-dialkylaminoacetyl derivatives, including their analgesic activity and effects on locomotor and exploratory activity . Tetrazolo[1,5-a]quinoline derivatives were synthesized and evaluated for their anti-inflammatory and antimicrobial activities, with some compounds being as active as indomethacin in animal models of inflammation .

科学的研究の応用

Synthesis and Chemical Properties

- 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines have been synthesized via acid-catalyzed cyclocondensation. These compounds can form stable ozonides with specific configurations upon ozonolysis of their trifluoroacetyl derivatives (Tolstikov et al., 2014).

- A three-component condensation method involving aromatic amine, aldehyde, and cyclopentadiene leads to N-trifluoroacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines. These can produce isomeric stable ozonides with varying configurations (Tolstikov et al., 2011).

- Research has been conducted on the synthesis of substituted phenanthridines and cyclopenta[c]quinolines through Lewis acid catalyzed addition of certain ketoimines to cyclopentadienes (Lucchini et al., 1986).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301 . Precautionary statements include P301 + P310 . It’s worth noting that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

特性

IUPAC Name |

3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJCENKZISEXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389529 | |

| Record name | 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |

CAS RN |

354815-90-0 | |

| Record name | 3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B1305324.png)

![6-[(Pyridine-3-carbonyl)-amino]-hexanoic acid](/img/structure/B1305328.png)

![3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid](/img/structure/B1305342.png)

![2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1305359.png)